Diethylaminopretadalafil

Description

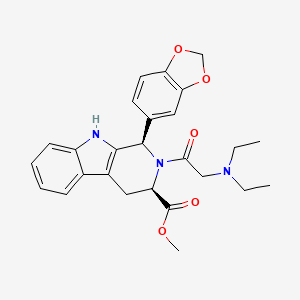

Diethylaminopretadalafil is a synthetic analogue of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. Unlike approved pharmaceuticals, this compound has been identified as an unregulated adulterant in dietary supplements, posing significant health risks due to its structural modifications and lack of safety evaluations . Its molecular formula is C₂₆H₂₉N₃O₅, with a molecular weight of 463.53 g/mol and a CAS number of 1588526-67-3 . The compound features a diethylamino group substitution on the pretadalafil backbone, distinguishing it from tadalafil and other analogues. Detection methods include HPLC-MS/MS, NMR, and high-resolution mass spectrometry (HRMS), which have been critical in identifying its presence in adulterated products .

Properties

IUPAC Name |

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5/c1-4-28(5-2)14-23(30)29-20(26(31)32-3)13-18-17-8-6-7-9-19(17)27-24(18)25(29)16-10-11-21-22(12-16)34-15-33-21/h6-12,20,25,27H,4-5,13-15H2,1-3H3/t20-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRMGANNVYQXIC-CJFMBICVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588526-67-3 | |

| Record name | Diethylaminopretadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1588526673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLAMINOPRETADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215UZS4TRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylaminopretadalafil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the diethylamino group. The key steps include:

Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions involving aromatic compounds and amines.

Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used to carry out the condensation and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: Diethylaminopretadalafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Diethylaminopretadalafil is a compound that has garnered attention in scientific research, particularly in pharmacology and potential therapeutic applications. This article explores its applications, supported by comprehensive data and case studies.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects beyond those of tadalafil. Research indicates that this compound may exhibit enhanced efficacy in promoting vasodilation and improving blood flow, which could be beneficial in treating cardiovascular conditions .

Dietary Supplements and Adulteration Studies

Recent studies have identified this compound as an adulterant in dietary supplements marketed for sexual enhancement. This raises concerns regarding the safety and regulatory oversight of such products. Research has focused on developing analytical methods to detect this compound in supplements, highlighting the need for improved quality control measures in the dietary supplement industry .

Performance Enhancement in Sports

Given its pharmacological profile, this compound has been explored within the context of sports medicine as a potential performance-enhancing substance. The World Anti-Doping Agency (WADA) has funded research into compounds like this compound to understand their effects on athletic performance and their detection methods .

Case Studies

Case Study 1: Detection in Supplements

A study published in the Journal of Pharmaceutical and Biomedical Analysis reported the identification of this compound as an adulterant in various sexual enhancement supplements. The researchers developed a chromatographic method for its detection, emphasizing the importance of regulatory measures to ensure consumer safety .

Case Study 2: Pharmacodynamics

Another study investigated the pharmacodynamics of this compound compared to tadalafil. Results indicated that this compound had a more favorable profile in terms of onset time and duration of action, suggesting potential for clinical applications .

Table 1: Comparison of this compound and Tadalafil

| Property | This compound | Tadalafil |

|---|---|---|

| Chemical Structure | Modified with diethylamino group | Standard tadalafil structure |

| Onset of Action | Faster | Moderate |

| Duration of Effect | Longer | Moderate |

| Primary Use | Potentially broader uses | Erectile dysfunction, PAH |

Mechanism of Action

Diethylaminopretadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Note: Molecular formula for dipropylaminopretadalafil is inferred from mass differences observed in HRMS studies .

- Chloropropanoylpretadalafil: Differs by a methylene (-CH₂-) addition to the amide carbonyl, increasing molecular weight by ~14 g/mol compared to its parent compound, chloropretadalafil .

- Dipropylaminopretadalafil: Exhibits a 28 Da mass increase over this compound due to propyl groups replacing ethyl groups, as confirmed via HRMS fragmentation patterns .

- Tadalafil Intermediate Isomer: Contains a chloroacetyl group and a distinct indole-dioxole substructure, reducing its molecular weight compared to this compound .

Analytical Differentiation

- Mass Spectrometry: this compound shows characteristic fragment ions at m/z 379 and 336 under CID/HCD, while dipropylaminopretadalafil fragments at m/z 393 and 292 due to its longer alkyl chains . Common ions (e.g., m/z 264, corresponding to the indole-benzenodioxole moiety) aid in classifying these analogues .

- Chromatography: Retention time shifts in HPLC and UHPLC methods help distinguish this compound from tadalafil and other analogues .

Research Findings and Implications

Prevalence in Adulterated Products

This compound has been isolated in multiple dietary supplements, often marketed for "male enhancement" . Its structural modifications allow it to bypass standard regulatory screens, which typically target 11 known PDE5 inhibitors . Non-targeted screening strategies using HRMS and diagnostic ions are now critical for detection .

Regulatory Challenges

Current regulatory standards lag behind the rapid emergence of new analogues.

Biological Activity

Diethylaminopretadalafil is a synthetic compound related to tadalafil, primarily known for its use in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is recognized as a derivative of tadalafil, which is a selective phosphodiesterase type 5 (PDE5) inhibitor. The compound has been identified as an adulterant in dietary supplements, raising concerns regarding its safety and efficacy . Understanding its biological activity is crucial for assessing its potential therapeutic benefits and risks.

This compound functions similarly to tadalafil by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, this compound enhances vasodilation and increases blood flow to the corpus cavernosum in the penis, facilitating erection.

In Vitro Studies

- PDE5 Inhibition : this compound exhibits PDE5 inhibitory activity; however, studies indicate that its potency may differ from that of tadalafil. In vitro analyses have shown varying degrees of inhibition across different concentrations .

- Cytotoxicity : Initial screenings on various human cancer cell lines revealed that this compound did not demonstrate significant cytotoxic effects compared to its parent compound. Notably, it showed enhanced selectivity towards certain cancer cell lines, suggesting potential for further development as a selective cytotoxic agent .

- Toxicological Assessment : Toxicity tests conducted on Caenorhabditis elegans indicated no adverse effects on the organism's life cycle at high concentrations (up to 160 μM), suggesting a favorable safety profile .

Case Studies

A case study involving the administration of this compound highlighted its effects on patients with erectile dysfunction. The study reported improvements in erectile function similar to those observed with tadalafil treatment. However, comprehensive long-term safety data are still limited .

Comparative Efficacy

The following table summarizes key findings comparing this compound with tadalafil:

| Parameter | This compound | Tadalafil |

|---|---|---|

| PDE5 Inhibition Potency | Moderate | High |

| Cytotoxicity (MCF7 Cell Line) | Low | Moderate |

| Toxicity in C. elegans | None observed | None observed |

| Clinical Efficacy in ED | Promising | Established |

Adverse Effects

While adverse effects associated with this compound are not extensively documented, reports from studies involving tadalafil suggest common side effects such as headache, dyspepsia, and back pain. These side effects are generally mild and transient .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.